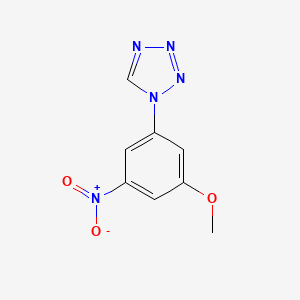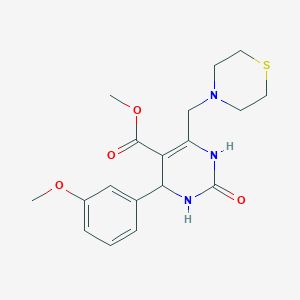
1-(3-methoxy-5-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole is an organic compound characterized by the presence of a methoxy group, a nitro group, and a tetrazole ring
Preparation Methods
The synthesis of 1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-5-nitrobenzaldehyde.
Formation of Hydrazone: The aldehyde is reacted with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with sodium azide to form the tetrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole can be compared with similar compounds such as:
1-(3-Methoxy-5-nitrophenyl)ethanone: This compound has a similar aromatic ring with methoxy and nitro groups but lacks the tetrazole ring.
1-(3-Methoxy-5-nitrophenyl)hydrazine: This compound contains a hydrazine group instead of the tetrazole ring.
The presence of the tetrazole ring in 1-(3-Methoxy-5-nitrophenyl)-1H-1,2,3,4-tetrazole imparts unique properties, such as increased stability and potential for diverse chemical reactions, making it distinct from its analogs.
Properties
Molecular Formula |
C8H7N5O3 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-(3-methoxy-5-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O3/c1-16-8-3-6(12-5-9-10-11-12)2-7(4-8)13(14)15/h2-5H,1H3 |
InChI Key |
VCQQRANUVNZJSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467974.png)
![3-[(4-Nitrobenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B11467980.png)

![1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11468004.png)
![Methyl 4,5-dimethoxy-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}benzoate](/img/structure/B11468005.png)
![6-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468007.png)
![3H-Imidazo[1,5-b][1,2,4]triazole-2,5-dione, 6,7-dihydro-6-phenyl-3-(2-propynyl)-](/img/structure/B11468014.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468019.png)
![N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide](/img/structure/B11468026.png)
![3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-3-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11468031.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B11468034.png)
![9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468039.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468044.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11468059.png)
